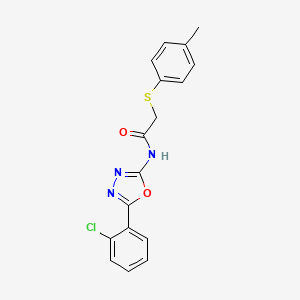
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is a useful research compound. Its molecular formula is C17H14ClN3O2S and its molecular weight is 359.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and case studies.
The compound has the following molecular characteristics:
- Molecular Formula : C14H12ClN3O2S
- Molecular Weight : 350.78 g/mol
- IUPAC Name : 2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylthio]-N-(p-tolyl)acetamide
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the oxadiazole ring from appropriate hydrazones.
- Substitution reactions to introduce the chlorophenyl and p-tolylthio groups.
- Acetylation to yield the final product.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that derivatives of oxadiazoles possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Several studies have highlighted the potential anticancer effects of oxadiazole derivatives:
- A study reported that compounds with similar structures showed cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) . The mechanism of action often involves apoptosis induction through mitochondrial pathways.
Anti-inflammatory Effects
Compounds containing the oxadiazole moiety have also been investigated for their anti-inflammatory properties:
- Research has shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several oxadiazole derivatives against clinical isolates. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Case Study on Anticancer Activity : In another investigation, the compound was tested on human cancer cell lines. The findings revealed a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C14H12ClN3O2S |
| Molecular Weight | 350.78 g/mol |
| Antimicrobial Activity | Effective against E. coli and S. aureus |
| Anticancer Activity | Cytotoxic to MCF-7 and HeLa cells |
| Anti-inflammatory Activity | Inhibits pro-inflammatory cytokines |
属性
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-11-6-8-12(9-7-11)24-10-15(22)19-17-21-20-16(23-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEJPVUSYBLJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














